ニコチンN-オキシド

説明

Nicotine N-oxide is a compound that has been studied extensively in the scientific community. It is a naturally occurring compound found in tobacco and other plants, and is widely used in laboratory experiments for its unique properties.

科学的研究の応用

代謝と薬物動態

ニコチンN-オキシド: はニコチンの代謝産物であり、主にフラビンモノオキシゲナーゼ酵素(FMO)の作用によって生成されます。 研究によると、FMOは特にシトクロムP450 2A6(CYP2A6)活性に欠損のある個体において、ニコチンの代謝において重要な役割を果たしていることが示されています . ニコチンとその誘導体の代謝を理解することは、ニコチン依存症の治療法の開発と、タバコ製品が健康に与える影響を評価するために不可欠です。

低リスクタバコ製品

電子タバコや加熱式タバコ製品などの低リスクタバコ製品の開発には、有害または潜在的に有害な成分(HPHCs)の分析が含まれます。 ニコチンN-オキシドは、これらの製品から生成されるエアロゾル中の存在量とレベルを、従来のタバコと比較して評価するために、この文脈で研究されています . この研究は、規制目的および消費者にさまざまなタバコ製品に関連する潜在的なリスクに関する情報を提供するために不可欠です。

生物学的効果と経路

ニコチンとその代謝産物、ニコチンN-オキシドを含む、さまざまな生物学的効果を引き起こします。 これらは、神経細胞および非神経細胞の両方において、ニコチン性受容体(nAChRs)の下流の経路を通じて、細胞分裂、増殖、新生血管形成に影響を与える可能性があります . この分野における研究は、ニコチンが細胞プロセスに与える影響と潜在的な治療用途をより深く理解することにつながる可能性があります。

農業への応用

ニコチンN-オキシドは、農業での潜在的な用途について調査されてきました。 研究によると、砂糖アルカリ比や塩化カリウム比など、タバコ葉の特定の品質パラメーターを改善する可能性があることが示唆されています . これらの知見は、より良い栽培方法の開発と、タバコ作物の品質向上に役立つ可能性があります。

作用機序

Target of Action

Nicotine N-oxide, a primary metabolite of nicotine, primarily targets nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They are located on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . The interaction with these receptors plays a crucial role in the compound’s effects.

Mode of Action

Nicotine N-oxide acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission . The compound exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

Biochemical Pathways

The metabolism of nicotine, including the formation of Nicotine N-oxide, involves several biochemical pathways. The conversion of nicotine to Nicotine N-oxide involves the enzyme flavin-containing monooxygenase 3 (FMO3) . The metabolic transformations of nicotine result in the formation of the corresponding quaternary ammonium product, which is usually more polar in nature and more water soluble than the parent base .

Pharmacokinetics

The pharmacokinetics of Nicotine N-oxide involves its absorption, distribution, metabolism, and excretion (ADME). The metabolism of nicotine to Nicotine N-oxide is a significant part of nicotine’s pharmacokinetics . Only about 4-7% of nicotine absorbed by smokers is metabolized to Nicotine N-oxide . The rate of metabolism affects the level of nicotine in the body with any given rate of consumption of tobacco .

Result of Action

The result of Nicotine N-oxide’s action is primarily the stimulation of neurons and blocking of synaptic transmission . This leads to a stimulant effect and a reward effect, contributing to the addictive properties of nicotine . The formation of Nicotine N-oxide, a more polar and water-soluble compound, is a part of this process .

Action Environment

The action of Nicotine N-oxide can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology . Furthermore, the presence of other substances, such as medications, can also affect the metabolism of nicotine and the formation of Nicotine N-oxide .

生化学分析

Biochemical Properties

Nicotine N-oxide interacts with several enzymes and proteins. For instance, it is a substrate for flavin monooxygenase enzymes, including FMO1, FMO3, and the functional FMO2 427Q isoform . These enzymes play a crucial role in the N-oxidation of nicotine . The interaction between nicotine N-oxide and these enzymes is essential for its formation and subsequent metabolism .

Cellular Effects

The effects of nicotine N-oxide on various types of cells and cellular processes are not fully understood. Nicotine, the parent compound, has been shown to have significant effects on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of nicotine N-oxide is not well-defined. The metabolism of nicotine to nicotine N-oxide involves the oxidation of nicotine, a process that can be mediated by various enzymes including flavin monooxygenases . This suggests that nicotine N-oxide may exert its effects at the molecular level through interactions with these and potentially other biomolecules.

Dosage Effects in Animal Models

The effects of nicotine N-oxide at different dosages in animal models have not been extensively studied. Studies on nicotine, the parent compound, have shown that its effects can vary with dosage

Metabolic Pathways

Nicotine N-oxide is involved in the metabolic pathway of nicotine. It is formed through the oxidation of nicotine, a process that can be mediated by various enzymes including flavin monooxygenases . The metabolic pathways of nicotine, including the formation of nicotine N-oxide, are complex and involve interactions with various enzymes and cofactors .

特性

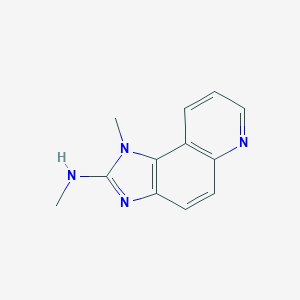

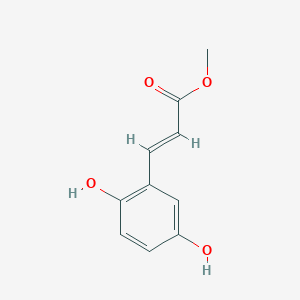

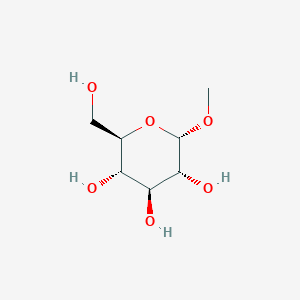

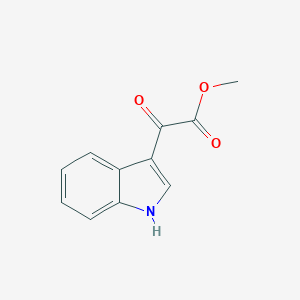

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKVHQFWVYXIC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2820-55-5 | |

| Record name | Nicotine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICOTINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQ7L5T6TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

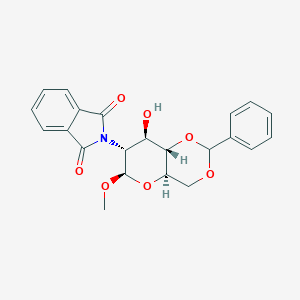

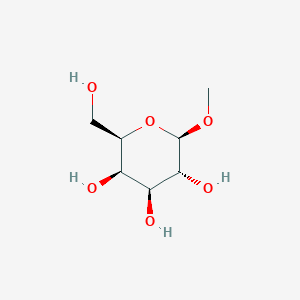

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)

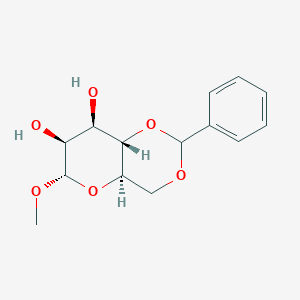

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)